2-Amino-5-methylhexan-3-ol

CAS No.: 859770-75-5

Cat. No.: VC7606811

Molecular Formula: C7H17NO

Molecular Weight: 131.219

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 859770-75-5 |

|---|---|

| Molecular Formula | C7H17NO |

| Molecular Weight | 131.219 |

| IUPAC Name | 2-amino-5-methylhexan-3-ol |

| Standard InChI | InChI=1S/C7H17NO/c1-5(2)4-7(9)6(3)8/h5-7,9H,4,8H2,1-3H3 |

| Standard InChI Key | AJGWEVDJSFFEDY-UHFFFAOYSA-N |

| SMILES | CC(C)CC(C(C)N)O |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

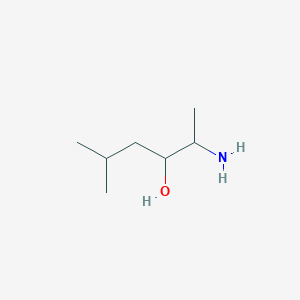

2-Amino-5-methylhexan-3-ol features a six-carbon backbone with hydroxyl (-OH) and amino (-NH₂) groups at positions 3 and 2, respectively, and a methyl branch at position 5 (Figure 1). Its IUPAC name, (2R,3S)-3-amino-5-methylhexan-2-ol, reflects the spatial arrangement of substituents . The compound’s chirality arises from the asymmetric carbons at positions 2 and 3, rendering it capable of existing as enantiomers or diastereomers.

Table 1: Key Identifiers of 2-Amino-5-methylhexan-3-ol

| Property | Value | Source |

|---|---|---|

| CAS No. | 859770-75-5 | |

| Molecular Formula | C₇H₁₇NO | |

| Molecular Weight | 131.219 g/mol | |

| IUPAC Name | (2R,3S)-3-amino-5-methylhexan-2-ol | |

| SMILES | CC@HO | |

| InChIKey | MGJSTMLRSUCUET-RQJHMYQMSA-N |

Stereochemical Implications

The (2R,3S) configuration confers distinct physicochemical properties, such as optical rotation and solubility, which are critical for interactions in chiral environments. For instance, enantiopure forms of similar amino alcohols exhibit varied binding affinities to biological targets, influencing their efficacy in drug design . The compound’s stereochemistry also impacts crystallization behavior and stability under different pH conditions, though experimental data specific to this molecule remain sparse.

Synthetic Pathways and Methodological Considerations

Challenges in Synthesis

Key hurdles include achieving high enantiomeric excess (ee) and avoiding side reactions such as over-alkylation. For example, in reductive amination, competing imine formation or reduction of carbonyl groups may necessitate careful optimization of reaction conditions (e.g., temperature, catalyst selection) .

Physicochemical Properties and Analytical Characterization

Solubility and Stability

Data on solubility are unavailable, but structural analogs suggest moderate polarity due to the -OH and -NH₂ groups, implying solubility in polar solvents like ethanol or water at acidic pH. Stability under oxidative conditions remains unstudied, though amino alcohols generally require inert atmospheres to prevent degradation.

Spectroscopic Characterization

-

NMR Spectroscopy: The ¹H NMR spectrum would display signals for the methyl group (δ ~0.8–1.2 ppm), hydroxyl proton (δ ~1.5–2.5 ppm), and amino protons (δ ~2.5–3.5 ppm) .

-

Mass Spectrometry: Electron ionization (EI-MS) would likely yield a molecular ion peak at m/z 131, with fragmentation patterns corresponding to loss of -OH (-17 Da) or -NH₂ (-16 Da).

Prospective Applications and Biological Relevance

Pharmaceutical Intermediates

Amino alcohols serve as precursors for β-blockers, antivirals, and antifungal agents. For instance, derivatives of 2-amino-1-phenylethanol are key to synthesizing (S)-metoprolol, a β₁-selective antagonist . The methyl branch in 2-Amino-5-methylhexan-3-ol may enhance lipophilicity, potentially improving blood-brain barrier penetration in drug candidates.

Chiral Auxiliaries

The compound’s stereogenic centers make it a candidate for asymmetric synthesis. Similar structures have been employed as ligands in catalytic asymmetric reactions, such as the Sharpless epoxidation, to induce high enantioselectivity .

Biochemical Research

In enzymology, amino alcohols act as inhibitors or substrates for dehydrogenases and kinases. While no direct studies link 2-Amino-5-methylhexan-3-ol to such roles, its structure aligns with molecules used to probe enzyme active sites .

Future Research Directions

-

Synthetic Optimization: Develop enantioselective routes using organocatalysts or biocatalysts.

-

Biological Screening: Evaluate antimicrobial, antiviral, or enzyme-inhibitory activity in vitro.

-

Solubility Studies: Quantify solubility in pharmaceutically relevant solvents to guide formulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume